molecular formula C20H20N6O B12163196 N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Cat. No.: B12163196
M. Wt: 360.4 g/mol
InChI Key: DJDOQTHLXWEGDO-UHFFFAOYSA-N
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Description

N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide: is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indole core substituted with an isopropyl group and a tetrazole ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole core, followed by the introduction of the isopropyl group and the tetrazole ring. Common reagents used in these steps include isopropyl bromide, sodium azide, and various catalysts to facilitate the reactions. The final step involves coupling the indole derivative with the tetrazole-substituted phenyl acetamide under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yield reactions, minimizing the use of hazardous reagents, and employing efficient purification techniques such as chromatography and crystallization to obtain the pure product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in the presence of a suitable solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core may yield indole-2,3-dione derivatives, while reduction may produce indoline derivatives.

Scientific Research Applications

N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide involves its interaction with specific molecular targets. The indole core can interact with various enzymes and receptors, modulating their activity. The tetrazole ring may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(propan-2-yl)-1H-indol-3-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide
  • N-[1-(propan-2-yl)-1H-indol-5-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide

Uniqueness

N-[1-(propan-2-yl)-1H-indol-4-yl]-2-[4-(1H-tetrazol-1-yl)phenyl]acetamide is unique due to its specific substitution pattern on the indole core, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-(1-propan-2-ylindol-4-yl)-2-[4-(tetrazol-1-yl)phenyl]acetamide

InChI

InChI=1S/C20H20N6O/c1-14(2)25-11-10-17-18(4-3-5-19(17)25)22-20(27)12-15-6-8-16(9-7-15)26-13-21-23-24-26/h3-11,13-14H,12H2,1-2H3,(H,22,27)

InChI Key

DJDOQTHLXWEGDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC2=C(C=CC=C21)NC(=O)CC3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

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